molecular formula C24H27FN2O3 B2703213 N-cyclohexyl-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850905-88-3

N-cyclohexyl-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2703213
CAS No.: 850905-88-3
M. Wt: 410.489
InChI Key: KNVWVXLGURPKBO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a fluorobenzyl group, and a tetrahydroisoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the tetrahydroisoquinoline core with a fluorobenzyl halide under basic conditions.

    Attachment of the cyclohexyl group: The cyclohexyl group can be introduced through an amide coupling reaction, using cyclohexylamine and an appropriate acylating agent.

    Final coupling: The final step involves the coupling of the intermediate with 2-bromoacetic acid or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the tetrahydroisoquinoline ring or the cyclohexyl group.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or fully reduced hydrocarbons.

Scientific Research Applications

N-cyclohexyl-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway modulation: The compound can affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
  • N-cyclohexyl-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
  • N-cyclohexyl-2-((2-(4-methoxybenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Uniqueness

N-cyclohexyl-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N-cyclohexyl-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3/c25-18-11-9-17(10-12-18)15-27-14-13-20-21(24(27)29)7-4-8-22(20)30-16-23(28)26-19-5-2-1-3-6-19/h4,7-12,19H,1-3,5-6,13-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVWVXLGURPKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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